![molecular formula C15H25NO B1389594 N-(2-Butoxybenzyl)-2-butanamine CAS No. 1040692-65-6](/img/structure/B1389594.png)
N-(2-Butoxybenzyl)-2-butanamine
Description
Synthesis Analysis
The synthesis of “N-(2-Butoxybenzyl)-2-butanamine” and similar compounds often involves the use of organoborane compounds in cross-coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The main strategies to build up borinic acids, which are a subclass of organoborane compounds, rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Chemical Reactions Analysis
“N-(2-Butoxybenzyl)-2-butanamine” and similar compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The Suzuki–Miyaura coupling reaction is one of the most common reactions involving these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Butoxybenzyl)-2-butanamine” include a molecular weight of 221.34 g/mol and a molecular formula of C14H23NO. More specific properties such as melting point, boiling point, and density were not found in the search results.
Future Directions
Borinic acids, which include “N-(2-Butoxybenzyl)-2-butanamine”, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs suggest potential future directions in these areas .
properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-6-11-17-15-10-8-7-9-14(15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVVKQXHMOBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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